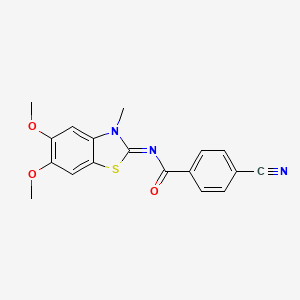

![molecular formula C16H14FN3O3S3 B2997380 3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide CAS No. 887202-07-5](/img/structure/B2997380.png)

3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazole is a heterocyclic compound that is often used as a building block in organic synthesis . It is part of the structure of the compound you mentioned. Fluorophenyl groups and sulfamoyl groups are also present in the compound, which may contribute to its properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazole ring, fluorophenyl group, and sulfamoyl group would all contribute to the overall structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzo[d]thiazole compounds can undergo a variety of reactions, including protodeboronation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorophenyl and sulfamoyl groups could influence properties such as solubility, melting point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Importance

Compounds with structures incorporating thio, urea, benzothiazole, and sulfonamide moieties, similar to the compound , are significant in medicinal chemistry. They exhibit a broad spectrum of biological activities, which can be attributed to their physicochemical properties. The synthesis of these compounds involves various methodologies, highlighting recent approaches to afford derivatives with diverse substituents. This underscores the importance of chemical reactions of 2-aminobenzothiazoles with (thio)phosgenes, iso(thio)cyanates, and other agents, showcasing their utility in designing new pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).

Sulfonamides: Therapeutic and Diagnostic Applications

Sulfonamides, incorporating a primary sulfonamide moiety, are present in a variety of clinically used drugs. They have been explored for novel applications beyond their traditional antibacterial uses, including as carbonic anhydrase inhibitors (CAIs) for managing conditions like glaucoma, epilepsy, and certain cancers. The patent review from 2008 to 2012 and the subsequent years up to 2018 highlights ongoing research and development efforts to discover new sulfonamides with selective antiglaucoma and antitumor activities. This reflects a constant demand for novel compounds that act on specific targets, such as tumor-associated isoforms CA IX/XII, illustrating the compound's potential relevance in developing new therapeutic agents (Carta et al., 2012); (Gulcin & Taslimi, 2018).

Environmental Considerations and Biodegradation

The environmental fate and biodegradation of compounds containing benzothiazole and sulfonamide groups have been a subject of investigation. These studies are crucial for understanding how such compounds, once released into the environment, are transformed and degraded, potentially leading to the formation of environmentally persistent pollutants. The review on the occurrence, fate, and biodegradation of condensed thiophenes found in petroleum, for example, provides insight into the environmental behavior of organosulfur compounds, highlighting the need for further research on their toxicity and degradation pathways (Kropp & Fedorak, 1998).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to inhibitHIV-1 Reverse Transcriptase (RT) and Heparanase . These enzymes play crucial roles in the replication of HIV-1 and tumor metastasis, respectively.

Mode of Action

Similar compounds have shown to exhibitnon-competitive inhibition of their targets . This means that the compound binds to an allosteric site on the enzyme, changing its conformation and reducing its activity .

Biochemical Pathways

Inhibition of hiv-1 rt would disrupt theHIV replication cycle , while inhibition of Heparanase would affect tumor metastasis and angiogenesis .

Result of Action

Similar compounds have shownantiproliferative activity against certain cancer cell lines and inhibitory activity against HIV-1 .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S3/c17-10-1-3-11(4-2-10)24-8-7-15(21)20-16-19-13-6-5-12(26(18,22)23)9-14(13)25-16/h1-6,9H,7-8H2,(H2,18,22,23)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYLSLRTYUSCEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2997299.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2997301.png)

![4,4-Dimethyl-2-[(4-nitroanilino)methylidene]-3-oxopentanenitrile](/img/structure/B2997304.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B2997308.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(4-chlorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2997315.png)

![N-(3-chloro-4-fluorophenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2997317.png)

![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-oxidopyrrolidin-1-ium-1-yl)propan-2-yl]octanamide](/img/structure/B2997319.png)